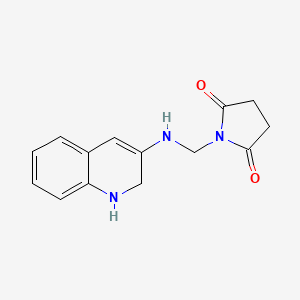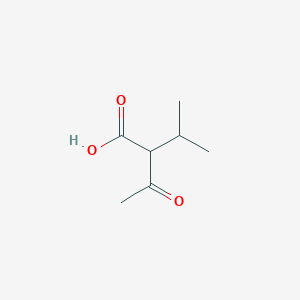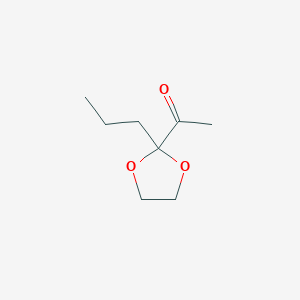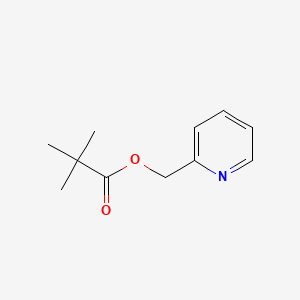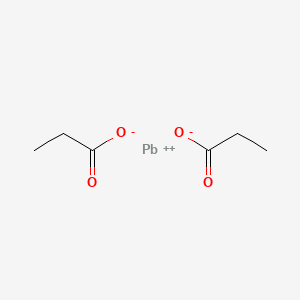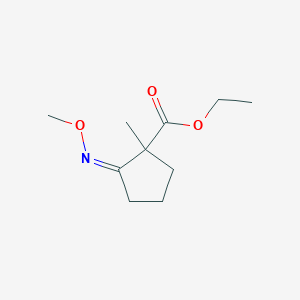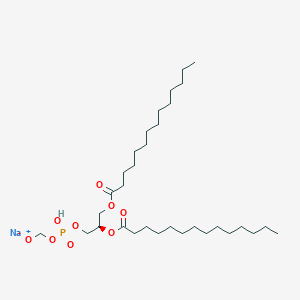
1,2-Dimyristoyl-sn-glycerophosphomethanol,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt is a synthetic phospholipid compound with the molecular formula C32H62NaO9P and a molecular weight of 644.79 g/mol . This compound is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt can be synthesized through a series of chemical reactions involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent neutralization with sodium hydroxide. The synthesis typically involves the following steps:
Esterification: Glycerol is esterified with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-dimyristoyl-sn-glycerophosphochloridate.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to yield 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt.
Industrial Production Methods
Industrial production of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipid derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the phospholipid molecule.
Substitution: The compound can undergo substitution reactions where the phosphate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various chemical environments.
Biology: Employed in the study of cell membrane dynamics, lipid-protein interactions, and membrane fusion processes.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted drug delivery.
Industry: Applied in the development of emulsifiers, stabilizers, and surfactants for various industrial applications
Mécanisme D'action
The mechanism of action of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets and pathways involved include:
Membrane Fluidity: The incorporation of the compound into lipid bilayers alters the physical properties of the membrane, affecting its fluidity and phase behavior.
Protein Interaction: The compound can interact with membrane proteins, modulating their activity and function, which is crucial for various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid, sodium salt: Similar in structure but with a phosphatidic acid group instead of a phosphomethanol group.
1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol, sodium salt: Contains a phosphoglycerol group, used in similar applications but with different properties.
Uniqueness
1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt is unique due to its specific functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies involving membrane dynamics and interactions, as well as in the development of specialized drug delivery systems .
Propriétés
Formule moléculaire |
C32H62NaO9P |
|---|---|
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
sodium;[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxymethanolate |
InChI |
InChI=1S/C32H62O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(34)38-27-30(28-39-42(36,37)40-29-33)41-32(35)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30H,3-29H2,1-2H3,(H,36,37);/q-1;+1/t30-;/m1./s1 |
Clé InChI |
LWOHXYWZUKXOBJ-VNUFCWELSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


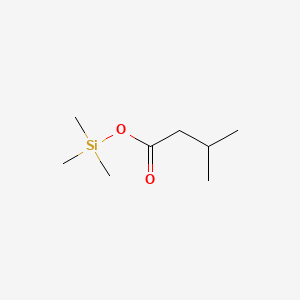
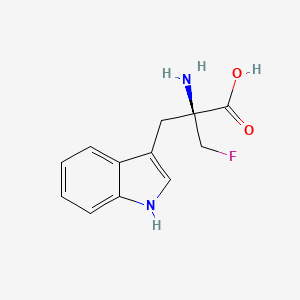
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)

![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
